TAK-715
Übersicht
Beschreibung
TAK-715 ist ein potenter und oral wirksamer Inhibitor der p38-mitogenaktivierten Proteinkinase (MAPK). Es wurde in erster Linie auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen wie rheumatoider Arthritis und Bandscheibenverschleiß untersucht . This compound hemmt die p38α- und p38β-Isoformen von MAPK, die eine entscheidende Rolle bei der Produktion von proinflammatorischen Zytokinen spielen .
Wissenschaftliche Forschungsanwendungen
Chemie: TAK-715 dient als wertvolles Werkzeug zur Untersuchung des p38-MAPK-Signalwegs und seiner Rolle in verschiedenen zellulären Prozessen.
Medizin: This compound hat sich bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und Bandscheibenverschleiß als vielversprechend erwiesen
Industrie: Die potenziellen therapeutischen Anwendungen von this compound machen es zu einem Kandidaten für die Arzneimittelentwicklung und pharmazeutische Forschung.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den p38-MAPK-Signalweg hemmt. Es bindet an die ATP-Bindungsstelle von p38α und p38β und verhindert deren Aktivierung und die anschließende Phosphorylierung nachgeschalteter Ziele . Diese Hemmung führt zu einer Reduktion der Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-1-beta . Zusätzlich hemmt this compound die Caseinkinase I, die die Aktivierung der Wnt/β-Catenin-Signalgebung reguliert .
Wirkmechanismus
Target of Action
TAK-715 is a potent inhibitor of p38 MAPK . It primarily targets p38α and p38β . The IC50 values for p38α and p38β are 7.1 nM and 200 nM, respectively . Additionally, this compound shows cross-reactivity with casein kinase Iδ (CK1δ) and CK1ε .
Mode of Action
This compound interacts with its targets, p38 MAPK and CK1δ/ε, to inhibit their activity . By inhibiting these kinases, this compound regulates the activation of the Wnt/β-catenin signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAPK pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway by this compound can lead to reduced inflammation and stress responses. Additionally, this compound affects the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of this compound are yet to be determined .
Result of Action
This compound has been shown to alleviate IL-1β-induced apoptosis and extracellular matrix (ECM) degradation in nucleus pulposus cells . It upregulates antiapoptotic proteins and blocks IL-1β-induced production of inflammatory mediators (COX-2) and cytokines (HMGB1). It also inhibits the degradation of ECM components (collagen II, MMP9, ADAMTS5, and MMP3) . These effects suggest that this compound could potentially be an effective treatment for intervertebral disc degeneration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory cytokines like IL-1β can enhance the efficacy of this compound . .
Vorbereitungsmethoden
Die Synthese von TAK-715 umfasst mehrere Schritte, beginnend mit der Herstellung der Thiazol-Grundstruktur. Der Syntheseweg umfasst typischerweise folgende Schritte:
Bildung des Thiazolrings: Dies beinhaltet die Reaktion eines geeigneten Thioamids mit einem α-Halogenketon unter sauren Bedingungen.
Substitutionsreaktionen: Der Thiazolring wird dann durch nukleophile Substitutionsreaktionen mit verschiedenen Substituenten funktionalisiert.
Kupplungsreaktionen: Das funktionalisierte Thiazol wird mit einem Pyridinderivat gekoppelt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit sowie eine Skalierbarkeit für die großtechnische Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
TAK-715 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können this compound in das entsprechende Thioether umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiazolring.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
TAK-715 ist unter den p38-MAPK-Inhibitoren aufgrund seiner hohen Selektivität für p38α- und p38β-Isoformen einzigartig. Ähnliche Verbindungen umfassen:
SB-203580: Ein weiterer p38-MAPK-Inhibitor, jedoch mit geringerer Selektivität im Vergleich zu this compound.
SCIO-469: Ein p38-MAPK-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
Die Einzigartigkeit von this compound liegt in seiner dualen Hemmung von p38-MAPK und Caseinkinase I, die eine breitere Palette therapeutischer Wirkungen bietet .
Eigenschaften
IUPAC Name |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAIDKUDLCBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184412 | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303162-79-0 | |
Record name | TAK 715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-715 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303162-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAK-715 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TAK-715?
A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). [, ] It binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. [, ] This inhibition of p38α ultimately leads to the downstream suppression of pro-inflammatory cytokine production, making it a potential therapeutic target for chronic inflammatory diseases like rheumatoid arthritis. [, ]
Q2: How does this compound affect adipocyte differentiation?
A2: Research suggests that this compound demonstrates anti-adipogenic effects by suppressing lipid accumulation during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs) into adipocytes. [] This effect is mediated through the downregulation of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor gamma (PPAR-γ), as well as the inhibition of fatty acid synthase (FAS) and perilipin A expression. [] Additionally, this compound reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and activating transcription factor-2 (ATF-2), further contributing to its anti-adipogenic action. []
Q3: What is known about the structure of this compound?
A3: this compound, chemically known as N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, is a 4-phenyl-5-pyridyl-1,3-thiazole derivative. [] While the exact molecular weight and spectroscopic data might require further reference, its structure has been studied through X-ray crystallography, revealing its binding mode within the ATP-binding pocket of p38α. [, , ] This structural information provides insights into its selectivity and potency as a p38α inhibitor.
Q4: Has this compound been investigated for its metabolic stability?
A4: Yes, studies have explored the metabolic fate of this compound using human liver microsomes and bacterial cytochrome P450 mutants (P450 BM3). [, ] These investigations aimed to identify potential metabolites and assess its metabolic stability. Researchers have successfully generated diverse derivatives of this compound through biotransformation using P450 BM3 mutants, highlighting potential metabolic pathways and generating a library of compounds for further investigation. []
Q5: What is the relationship between the structure of this compound and its activity?
A5: During the development of this compound, researchers explored structure-activity relationships within a series of 4-phenyl-5-pyridyl-1,3-thiazoles. [] They discovered that substitutions at the 2-position of the pyridyl ring significantly impacted both p38α inhibitory activity and interactions with cytochrome P450 (CYP) isoforms. [] Specifically, the 2-ethyl substitution in this compound contributed to its potent p38α inhibition while minimizing CYP inhibition. []
Q6: What in vivo studies have been conducted on this compound?
A6: this compound has demonstrated promising efficacy in preclinical models. In mice, it effectively inhibited lipopolysaccharide (LPS)-induced TNF-α production, a key inflammatory mediator. [] Furthermore, it showed significant therapeutic benefit in a rat model of adjuvant-induced arthritis, highlighting its potential as an anti-rheumatic agent. []
Q7: What is the current status of this compound in terms of clinical development?
A7: Based on its promising preclinical profile, this compound was selected as a clinical candidate for rheumatoid arthritis. [] While its specific clinical development stage requires further confirmation, the information suggests it progressed beyond preclinical research.
Q8: Are there any known resistance mechanisms associated with this compound?
A8: While specific resistance mechanisms to this compound haven't been extensively outlined in the provided literature, it's crucial to recognize that drug resistance is a common challenge with kinase inhibitors. [] Further research is necessary to understand if and how resistance to this compound might develop in clinical settings and to explore strategies to mitigate this potential challenge.
Q9: Has this compound shown potential in other therapeutic areas beyond rheumatoid arthritis?
A9: Yes, emerging research suggests that this compound might hold therapeutic promise in other areas. For instance, it demonstrated the ability to alleviate interleukin-1β (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, indicating potential in managing intervertebral disc degeneration. [] Additionally, computational analyses have identified this compound as a potentially effective compound for treating lung squamous cell carcinoma, particularly in patients with high-risk cancer-associated fibroblasts. []
Q10: Are there any computational models or tools used to study this compound?
A10: Yes, computational approaches have been employed to understand the interactions of this compound with its target and explore its potential in different disease contexts. Researchers have used molecular docking and bioinformatics tools to evaluate this compound's binding affinity for p38α and predict its potential off-target effects. [, ] Moreover, researchers utilize computational models to calculate chemotherapy sensitivity scores and explore drug-target interactions, highlighting potential applications of this compound in cancer therapy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.